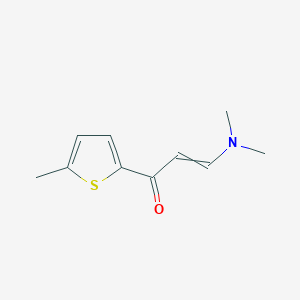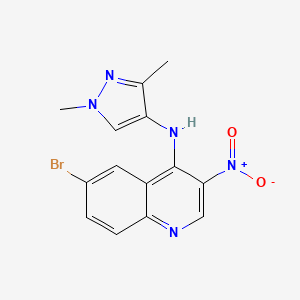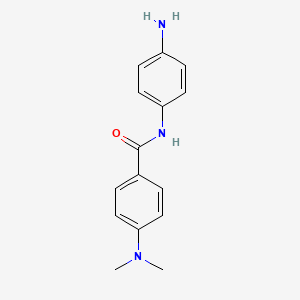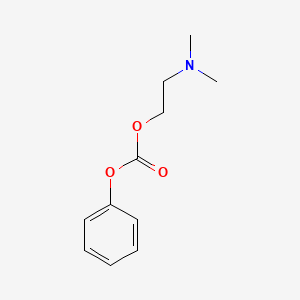
3-(DIMETHYLAMINO)-1-(5-METHYLTHIOPHEN-2-YL)PROP-2-EN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(DIMETHYLAMINO)-1-(5-METHYLTHIOPHEN-2-YL)PROP-2-EN-1-ONE is an organic compound that belongs to the class of thienyl ketones. This compound is characterized by the presence of a thienyl ring, a propenone moiety, and a dimethylamino group. It is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIMETHYLAMINO)-1-(5-METHYLTHIOPHEN-2-YL)PROP-2-EN-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with dimethylamine and an appropriate base, followed by a condensation reaction with acetone. The reaction conditions typically include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide)
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Specific details would depend on the desired application and production scale.
化学反応の分析
Types of Reactions
3-(DIMETHYLAMINO)-1-(5-METHYLTHIOPHEN-2-YL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding alcohol or amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or as an intermediate in organic synthesis.
作用機序
The mechanism of action of 3-(DIMETHYLAMINO)-1-(5-METHYLTHIOPHEN-2-YL)PROP-2-EN-1-ONE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
類似化合物との比較
Similar Compounds
3-Dimethylamino-1-(2-thienyl)-2-propen-1-one: Similar structure but without the methyl group on the thienyl ring.
3-Dimethylamino-1-(5-methyl-2-furyl)-2-propen-1-one: Similar structure with a furan ring instead of a thienyl ring.
Uniqueness
3-(DIMETHYLAMINO)-1-(5-METHYLTHIOPHEN-2-YL)PROP-2-EN-1-ONE is unique due to the presence of the methyl group on the thienyl ring, which can influence its reactivity and interactions compared to similar compounds.
特性
分子式 |
C10H13NOS |
|---|---|
分子量 |
195.28 g/mol |
IUPAC名 |
3-(dimethylamino)-1-(5-methylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H13NOS/c1-8-4-5-10(13-8)9(12)6-7-11(2)3/h4-7H,1-3H3 |
InChIキー |
OQYOHDZOUFWVGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C(=O)C=CN(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Pyridin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B8579800.png)
![5-{[5-(1,2-Dithiolan-3-yl)pentanoyl]amino}pentanoic acid](/img/structure/B8579805.png)








![2-[(4-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B8579871.png)
